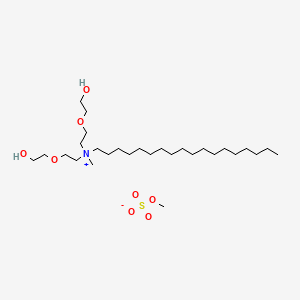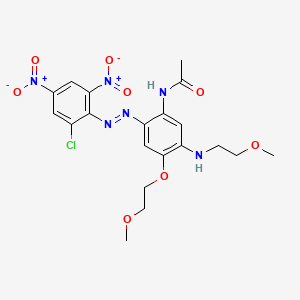
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring, a methoxy group, and a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride typically involves multiple steps. One common method includes the alkylation of 2-methoxy-5-(methylsulfonyl)benzoic acid with (1-ethyl-2-pyrrolidinyl)methyl chloride under basic conditions. The resulting intermediate is then converted to the final product through a series of purification and crystallization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is typically obtained as a monohydrochloride salt to enhance its stability and solubility.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the methylsulfonyl group may produce a methylthio derivative.
Wissenschaftliche Forschungsanwendungen
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride involves its interaction with specific molecular targets. It is known to bind to dopamine D2 and D3 receptors, which are involved in the regulation of neurotransmission. This binding can modulate the activity of these receptors, leading to changes in neuronal signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amisulpride: A dopamine D2 and D3 receptor antagonist used in the treatment of schizophrenia.
Sulpiride: Another dopamine receptor antagonist with similar pharmacological properties.
Uniqueness
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride is unique due to its specific structural features, such as the presence of both methoxy and methylsulfonyl groups. These features may confer distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
83846-73-5 |
|---|---|
Molekularformel |
C16H25ClN2O4S |
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-methylsulfonylbenzamide;hydrochloride |
InChI |
InChI=1S/C16H24N2O4S.ClH/c1-4-18-9-5-6-12(18)11-17-16(19)14-10-13(23(3,20)21)7-8-15(14)22-2;/h7-8,10,12H,4-6,9,11H2,1-3H3,(H,17,19);1H |
InChI-Schlüssel |
CMTUILLNZNUNCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)C)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



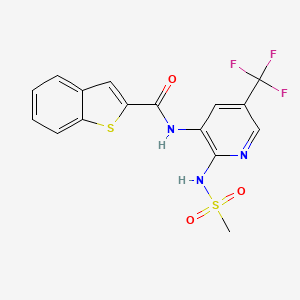





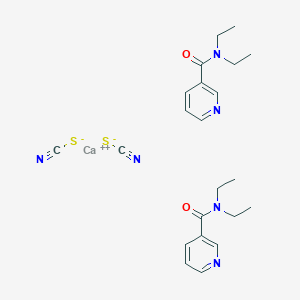

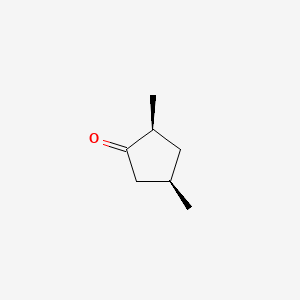
![N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide](/img/structure/B12697571.png)
![N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12697578.png)
